(4Z)-4-(furan-2-ylmethylidene)-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4Z)-4-(furan-2-ylmethylidene)-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-5(4H)-one is a synthetic organic compound that belongs to the class of oxazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-(furan-2-ylmethylidene)-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-5(4H)-one typically involves the condensation of a furan derivative with a trimethoxyphenyl-substituted oxazole. The reaction conditions often include the use of a suitable base and solvent to facilitate the formation of the desired product. For example, the reaction might be carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(4Z)-4-(furan-2-ylmethylidene)-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding furanones.
Reduction: The oxazole ring can be reduced to form oxazolidines.
Substitution: The trimethoxyphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles such as halogens (e.g., bromine) or nitro groups (e.g., nitric acid).
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of oxazolidines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4Z)-4-(furan-2-ylmethylidene)-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-5(4H)-one is studied for its potential as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, this compound is investigated for its potential therapeutic properties. Oxazole derivatives are known for their antimicrobial, anti-inflammatory, and anticancer activities. Research may focus on evaluating the biological activity of this compound against various pathogens or cancer cell lines.
Industry
In industry, this compound could be explored for its use in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (4Z)-4-(furan-2-ylmethylidene)-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-5(4H)-one would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
(4Z)-4-(furan-2-ylmethylidene)-2-phenyl-1,3-oxazol-5(4H)-one: Similar structure but lacks the trimethoxyphenyl group.
(4Z)-4-(furan-2-ylmethylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one: Contains a single methoxy group instead of three.
Uniqueness
The presence of the trimethoxyphenyl group in (4Z)-4-(furan-2-ylmethylidene)-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-5(4H)-one distinguishes it from other similar compounds. This structural feature may enhance its biological activity or alter its chemical reactivity, making it a unique compound for further study.
Properties
Molecular Formula |
C17H15NO6 |
---|---|
Molecular Weight |
329.30 g/mol |
IUPAC Name |
(4Z)-4-(furan-2-ylmethylidene)-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-5-one |
InChI |
InChI=1S/C17H15NO6/c1-20-13-7-10(8-14(21-2)15(13)22-3)16-18-12(17(19)24-16)9-11-5-4-6-23-11/h4-9H,1-3H3/b12-9- |
InChI Key |
ZTLQAIFSXTTYFJ-XFXZXTDPSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C2=N/C(=C\C3=CC=CO3)/C(=O)O2 |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NC(=CC3=CC=CO3)C(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.